2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene
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Overview
Description
2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-fluoro-4-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced monitoring techniques ensures the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield 2-nitro-1-ethoxy-3-fluoro-4-methylbenzene, while nucleophilic substitution with cyanide can produce 2-cyano-1-ethoxy-3-fluoro-4-methylbenzene .
Scientific Research Applications
2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene involves its interaction with various molecular targets, depending on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-methylbenzene
- 2-Bromo-3-ethoxy-1-fluoro-4-methylbenzene
- 2-Bromo-1-ethoxy-4-methylbenzene
Uniqueness
2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in studies of structure-activity relationships .
Properties
IUPAC Name |
2-bromo-1-ethoxy-3-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-7-5-4-6(2)9(11)8(7)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLRVCHZKEDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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